Product packaging for CIL-102(Cat. No.:CAS No. 479077-76-4)

CIL-102

Cat. No.: B1196993
CAS No.: 479077-76-4
M. Wt: 302.3 g/mol
InChI Key: VJDPGTFIMDGXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Current Scientific Landscape of CIL-102 Investigation

The current scientific landscape of this compound investigation is largely centered on elucidating its molecular mechanisms and exploring its effects on different cancer cell types. Recent studies continue to investigate how this compound impacts cellular processes such as proliferation, migration, invasion, and apoptosis. nih.govscite.ainih.govcabidigitallibrary.org

Research has demonstrated that this compound treatment can inhibit the proliferation and invasiveness of cancer cells and induce apoptosis. nih.gov Various intracellular signaling pathways have been implicated in this compound-mediated anti-cancer actions, including ERK1/2, Cdc25cSer216, p21, GADD45, and the production of Reactive Oxygen Species (ROS). nih.gov

In colorectal cancer cells, this compound has been shown to increase cytotoxicity and ROS production, while decreasing cell migration and invasiveness. nih.gov Time-dependent increases in cellular death-related proteins such as cleavage caspase 9, cleavage caspase 3, Bcl-2, TNFR1, and TRAIL, as well as activation of JNK MAPK/p300 pathways, have been observed following this compound treatment. nih.gov Proteomic analyses have identified differentially expressed proteins, including the upregulation of Endoplasmic Reticulum resident Protein 29 (ERP29) and Fumarate Hydratase (FUMH), which appear to be involved in this compound's inhibition of migration and invasion in colorectal cancer cells. nih.gov

Studies in gastric cancer cells have revealed that this compound treatment induces apoptosis, increased ROS production, and elevated intracellular Ca2+ levels. cabidigitallibrary.orgnih.gov this compound treatment also led to cell cycle G2/M arrest through the inactivation of CDK1/cyclin B1. cabidigitallibrary.orgnih.gov Further research in gastric cancer has indicated the involvement of multiple signaling pathways, including ROS-derived and JNK/mTOR/p300 pathways, in the epigenetic modification of TNFR1 and TRAIL proteins by this compound, contributing to apoptosis induction. cabidigitallibrary.orgnih.govsci-hub.se In vivo studies using xenograft mouse models of gastric cancer have supported these findings, showing that this compound treatment inhibited tumor growth and increased tumor apoptosis, accompanied by the upregulation of TNFR1 and TRAIL and downregulation of PCNA and CDK1 proteins. cabidigitallibrary.orgnih.govsci-hub.se

Research on this compound derivatives is also ongoing, particularly in the context of drug-resistant cancers like docetaxel-resistant prostate cancer. nih.gov These derivatives have shown potential in inhibiting the tumorigenicity of castration-resistant prostate cancer (CRPC) and docetaxel-resistant PCa cell lines, selectively inhibiting cancer cell proliferation over non-cancerous cells. nih.gov Investigations suggest these derivatives may bind to β-tubulin, leading to microtubule depolymerization, and activate pro-apoptotic and anti-oxidant pathways, increasing ROS production. nih.gov

Quantitative proteomic analysis in human glioma cells treated with this compound demonstrated decreased cell proliferation and invasiveness. nih.gov this compound induced apoptosis and inhibited invasiveness in a dose-dependent manner, associated with sustained phosphorylation of JNK1/2 and p70S6K and ROS generation. nih.gov Differential protein expression analysis identified 11 proteins with altered levels, with FUMH upregulation being linked to this compound's inhibition of proliferation and invasion through activation of JNK1/2 and mTOR signaling. nih.gov

These ongoing investigations highlight the continued effort to understand the complex molecular targets and pathways influenced by this compound across various cancer types.

Foundational Discoveries and Early Research Directions of this compound

The foundational discoveries and early research directions of this compound were primarily driven by its identification as an active component derived from Camptotheca acuminata, a plant known for its medicinal properties. nih.govscite.ai Early research established this compound as a compound possessing anti-tumorigenic activity. nih.govscite.ai

Initial studies focused on evaluating the general anti-cancer effects of this compound across different cancer cell lines. This early work demonstrated its ability to inhibit tumor cell proliferation and induce cell apoptosis and cell cycle arrest. nih.gov For instance, early findings indicated that this compound could induce mitotic arrest and tumor growth inhibition in human colorectal cancer cells through ROS generation. nih.govscite.ai

A significant early research direction involved investigating this compound's interaction with tubulin. Studies revealed that this compound binds to tubulin, specifically at the colchicine (B1669291) binding site, and inhibits microtubule polymerization. frontiersin.orgbiologic.net This interaction was found to be reversible and significantly faster than that of colchicine. biologic.net This discovery provided a crucial early insight into one of the primary mechanisms by which this compound exerts its anti-proliferative effects, leading to the disruption of microtubule functions, monopolar spindle formation, multi-nucleation, and ultimately apoptosis. biologic.net The induction of apoptosis in cells like MCF-7 was associated with increased nuclear accumulation of p53 and p21, suggesting a p53-p21 dependent pathway. biologic.net

Early research also explored the impact of this compound on cell cycle regulation. Studies showed that this compound could induce cell cycle arrest, specifically at the G2/M phase, in various cancer cell types. cabidigitallibrary.orgnih.govplos.org This was linked to the upregulation of proteins like p21 and GADD45 and the modulation of signaling pathways such as JNK1/2, NFκB p50, and p300. plos.org

Furthermore, early investigations began to explore the effects of this compound on cellular invasiveness and migration, laying the groundwork for later, more detailed proteomic studies. nih.govnih.gov The initial observations of this compound reducing the aggressive status of cancer cells guided subsequent research into identifying the specific proteins and pathways involved in these processes. nih.gov

These foundational discoveries regarding this compound's anti-proliferative, apoptosis-inducing, cell cycle arresting, and tubulin-binding properties established the basis for the more detailed mechanistic investigations that characterize the current scientific landscape.

Differentially Expressed Proteins in this compound Treated DLD-1 Cells nih.gov

Protein NameRegulation by this compoundProposed Role in this compound Action
Endoplasmic Reticulum resident Protein 29 (ERP29)UpregulatedInvolved in inhibition of cell migration and invasiveness. nih.gov
Fumarate Hydratase (FUMH)UpregulatedInvolved in inhibition of cell migration and invasiveness. nih.gov

Key Signaling Pathways Influenced by this compound nih.govscite.ainih.govcabidigitallibrary.orgnih.govsci-hub.sebiologic.netplos.org

Signaling Pathway/MoleculeEffect of this compound TreatmentAssociated Cellular Process
ROS productionIncreasedAnti-cancer action, apoptosis, inhibition of invasion. nih.govscite.ainih.govcabidigitallibrary.orgnih.gov
JNK MAPK pathwayActivation (JNK1/2)Anti-cancer action, apoptosis, inhibition of invasion, cell cycle arrest. nih.govscite.ainih.govcabidigitallibrary.orgnih.govsci-hub.seplos.org
p300/CBP signalingActivationAnti-cancer action, inhibition of invasion, cell cycle arrest. nih.govscite.aiplos.org
Caspase 3, 9Increased cleavage/activationApoptosis induction. nih.govplos.org
Bcl-2Modulation (often decreased anti-apoptotic forms)Apoptosis regulation. nih.govfrontiersin.org
TNFR1, TRAILUpregulation, epigenetic modificationApoptosis induction. nih.govcabidigitallibrary.orgnih.govsci-hub.se
p21, GADD45UpregulationCell cycle arrest, anti-cancer action. nih.govscite.aiplos.org
CDK1/cyclin B1InactivationCell cycle G2/M arrest. cabidigitallibrary.orgnih.gov
TubulinBinding at colchicine site, inhibition of polymerizationMitotic arrest, apoptosis. frontiersin.orgbiologic.net
p53Increased nuclear accumulationApoptosis induction (p53-p21 dependent pathway). biologic.net
FUMHUpregulationInhibition of proliferation and invasion (via JNK1/2 and mTOR). nih.gov
ERP29UpregulationInhibition of cell migration and invasiveness. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N2O2 B1196993 CIL-102 CAS No. 479077-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-12(22)13-6-8-14(9-7-13)20-18-15-4-2-3-5-17(15)21-19-16(18)10-11-23-19/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDPGTFIMDGXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=COC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328052
Record name CIL-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479077-76-4
Record name CIL-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of Cil 102

Established Reaction Pathways for CIL-102 Synthesis

The synthesis of this compound typically involves several steps starting from appropriate precursors containing the furoquinoline structure. Key reactions in the established pathways include nucleophilic substitutions and coupling reactions that are essential for constructing the core structure of this compound. smolecule.com Following synthesis, purification techniques such as recrystallization or chromatography are employed to ensure high purity of the final product for biological evaluation. smolecule.com

Development of Novel Synthetic Strategies for this compound and its Derivatives

Efforts have been directed towards developing novel synthetic strategies to overcome limitations of existing methods, such as lack of selective cytotoxicity, poor oral bioavailability, and poor water solubility observed with this compound. aacrjournals.org These strategies aim to synthesize new derivatives with enhanced pharmacological profiles.

One approach involves the synthesis of furoquinoline derivatives based on the reactivity at the C4 position of the furoquinoline core towards nucleophiles. researchgate.netresearchgate.net For instance, new derivatives have been synthesized using the Buchwald-Hartwig reaction, in some cases under green, solvent-free conditions. researchgate.net

Another area of development is the synthesis of N-alkylated 4-anilinofuro[2,3-b]quinoline derivatives. nih.gov This modification has shown promise in increasing the selectivity and antiproliferative potency against certain cancer cell lines, such as PC-3 prostate cancer cells. nih.gov An example of a second-generation this compound derivative with improved selectivity is (E)-1-{4-[(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-yl)(methyl)amino]phenyl}ethanone O-(2-aminoethyl) oxime. nih.gov Further structural optimization has led to the synthesis of third-generation derivatives with the aim of further improving selectivity. nih.gov

Design and Synthesis of this compound Analogs for Mechanistic Probes

This compound analogs are designed and synthesized to serve as mechanistic probes to better understand the compound's interaction with biological targets, particularly tubulin. aacrjournals.orgresearchgate.net These analogs help in elucidating the specific binding sites and the cellular mechanisms responsible for its activity.

Studies have shown that this compound binds to tubulin at the colchicine (B1669291) site. aacrjournals.orgresearchgate.net Analogs are synthesized to investigate the structural requirements for this binding and the subsequent disruption of tubulin polymerization. By modifying specific parts of the this compound structure, researchers can probe the importance of different functional groups and their spatial arrangement for binding affinity and biological effect. For example, the design and synthesis of flexible and rigid analogs of this compound have been explored to understand their interaction with tubulin and their anti-tumor activity. researchgate.net

The synthesis of derivatives with modified side chains, such as those with an aminoalkoxyimino side chain, has led to compounds like CYW-1865, which exhibited improved selective anticancer activity, higher oral bioavailability, and better water solubility compared to this compound. aacrjournals.org These modified analogs are valuable tools for dissecting the molecular interactions and signaling pathways influenced by this compound.

Molecular and Cellular Mechanisms of Cil 102 Action

Identification and Characterization of CIL-102 Molecular Targets

A primary molecular target of this compound is tubulin, the main structural component of microtubules. Studies have demonstrated that this compound directly interacts with tubulin, leading to significant disruptions in microtubule dynamics and organization.

Tubulin Binding and Microtubule Dynamics Modulation

This compound's interaction with tubulin is central to its mechanism of action. This binding event perturbs the normal processes of tubulin polymerization and microtubule assembly, which are critical for essential cellular functions such as cell division, intracellular transport, and maintaining cell shape.

This compound has been shown to bind to tubulin at the colchicine (B1669291) binding site. This site is a well-established target for various anti-mitotic agents that interfere with microtubule dynamics. Analysis using modified Dixon plots suggests that this compound competitively inhibits the binding of podophyllotoxin, another agent known to bind to the colchicine site on tubulin. nih.gov Computational modeling studies further support that this compound binds specifically to the β-subunit of tubulin and that its binding site partially overlaps with that of colchicine. nih.govbiologic.net

This compound inhibits the in vitro polymerization of purified tubulin into microtubules. researchgate.netnih.gov At concentrations around its half-maximal inhibitory concentration, this compound visibly depolymerizes and disorganizes spindle microtubules in cells. nih.govbiologic.net Immunofluorescence microscopy and in vitro tubulin assembly assays have indicated that this compound binds to tubulin and disrupts microtubule organization. nih.govaacrjournals.org This disruption leads to the formation of abnormal mitotic structures, such as monopolar spindles and multinucleated cells. nih.govbiologic.net The compound reduces the inter-polar distances of bipolar mitotic cells, suggesting an impairment of microtubule-kinetochore attachments. nih.govbiologic.net

Colchicine Binding Site Interactions

Protein-Ligand Interaction Studies

Detailed studies on the interaction between this compound and tubulin have provided insights into the binding characteristics. This compound binds to tubulin at a single site with a dissociation constant reported to be approximately 0.4 μM. nih.govbiologic.netresearchgate.net Isothermal titration calorimetry has revealed that the interaction between this compound and tubulin is highly enthalpy-driven and is associated with a large negative heat capacity change (ΔC(p) = -790 cal mol(-1) K(-1)), indicative of significant structural changes or desolvation upon binding. nih.govbiologic.net The binding of this compound to tubulin is reversible and estimated to be significantly faster (approximately 1000 times) than that of colchicine. nih.govbiologic.net Computational modeling suggests that this compound binds exclusively to the β-subunit of tubulin. nih.govbiologic.net Further computational analysis has indicated potential binding sites for this compound and its derivatives on β-tubulin, with calculated binding scores providing an estimation of binding affinity. For instance, docking at Cys356 showed a binding score of -8.2 for this compound. nih.gov Circular dichroism measurements have shown that this compound induces alterations in the secondary structure of tubulin, particularly reducing the α-helix content. researchgate.nettandfonline.com DTNB kinetics studies have indicated that this compound binding can protect cysteine residues in tubulin from chemical modification, suggesting conformational changes that bury these residues. tandfonline.com

Enzyme Inhibition/Activation Kinetics

Beyond its primary interaction with tubulin, this compound has also been reported to influence the activity of certain enzymes. This compound has been identified as an inhibitor of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). targetmol.commedchemexpress.com It effectively reduces both the protein expression and mRNA levels of MMP-2 and MMP-9. targetmol.commedchemexpress.comnih.gov This down-regulation is mediated via simultaneous suppression of genetic transcription and mRNA stability. nih.gov this compound treatment has been shown to reduce the luciferase activity of MMP-2/MMP-9 promoter constructs and decrease MMP-2/MMP-9 mRNA stability. nih.gov While the search results mention PI3K in the context of other compounds or pathways influenced by this compound treatment (such as JNK/mTOR/p300 pathways which can interact with PI3K/AKT signaling), there is no direct evidence provided in the search results confirming this compound as a direct inhibitor or activator of PI3K with associated enzyme kinetics. nih.govresearchgate.netdntb.gov.uaplos.orgbiorxiv.org

Here is a table summarizing some protein-ligand interaction data:

InteractionDissociation Constant (Kd)Binding SiteNotesSource
This compound and Tubulin~0.4 μMColchicine binding site (β-subunit)Highly enthalpy-driven, reversible nih.govbiologic.netresearchgate.net
This compound and Tubulin (Docking)-8.2 (binding score)Cys356 (β-tubulin)Computational modeling estimation nih.gov

This compound-Mediated Cellular Pathway Perturbations

This compound treatment leads to significant perturbations in various cellular pathways, primarily as a consequence of its effects on microtubule dynamics and other molecular targets. The disruption of microtubule organization by this compound results in cell cycle arrest, predominantly in the G2/M phase. nih.govaacrjournals.orgnih.gov This mitotic arrest is a critical step leading to the induction of apoptosis in cancer cells. nih.govaacrjournals.org this compound-induced apoptosis has been associated with the activation of caspase-3 and can involve both caspase-dependent and non-caspase pathways. nih.govaacrjournals.org For instance, apoptosis-inducing factor (AIF) translocation from mitochondria to the cytosol has been observed. nih.govaacrjournals.org

This compound also influences signaling pathways involved in cell survival, proliferation, and invasion. It has been shown to activate the JNK1/2 signaling pathway. nih.govplos.orgnih.govnih.gov Activation of JNK1/2, along with NFκB p50 and p300, has been linked to the upregulation of p21 and GADD45, which contribute to cell cycle arrest and apoptosis. plos.orgnih.gov this compound treatment can also lead to the generation of reactive oxygen species (ROS). nih.govnih.govnih.govnih.gov ROS production appears to be involved in this compound-mediated effects, including the upregulation of proteins like ERP29 and FUMH, which are implicated in inhibiting cell migration and invasiveness. nih.govnih.gov Furthermore, this compound's inhibition of MMP-2 and MMP-9 expression contributes to its anti-invasive properties. nih.govtargetmol.commedchemexpress.comnih.gov This down-regulation is partly mediated through the activation of p38 MAPK and JNK MAPK pathways, leading to mRNA decay of MMP-2/MMP-9. nih.gov

The following table summarizes some observed cellular pathway perturbations:

Pathway PerturbationObserved EffectsAssociated Molecular EventsSource
Cell Cycle Arrest (G2/M phase)Accumulation of cells in G2/M phaseDisruption of microtubule organization, modulation of cell cycle proteins (e.g., cyclin B1, p34cdc2) nih.govaacrjournals.orgnih.gov
Apoptosis InductionActivation of caspases (e.g., caspase-3), AIF translocation, increased p53 and p21Downstream of mitotic arrest, activation of signaling pathways nih.govbiologic.netnih.govaacrjournals.org
JNK1/2 Pathway ActivationPhosphorylation of JNK1/2Involved in upregulation of p21 and GADD45, contributes to apoptosis and cell cycle arrest nih.govplos.orgnih.govnih.gov
ROS GenerationIncreased intracellular ROS levelsInvolved in upregulation of ERP29 and FUMH, contributes to anti-invasiveness nih.govnih.govnih.govnih.gov
MMP-2/MMP-9 Down-regulationDecreased protein and mRNA levels of MMP-2 and MMP-9Suppression of transcription and mRNA stability, mediated by p38 MAPK and JNK MAPK nih.govtargetmol.commedchemexpress.comnih.gov

Induction of Reactive Oxygen Species (ROS) Generation and its Cellular Consequences

This compound treatment has been shown to induce the production of intracellular Reactive Oxygen Species (ROS) in various cancer cell lines, including colorectal cancer cells and gastric cancer cells. mdpi.comsci-hub.sescite.airesearchgate.netnih.govcabidigitallibrary.orgresearchgate.net This increase in ROS levels appears to contribute to the cytotoxic effects of this compound. smolecule.com In colorectal cancer cells, this compound treatment increased intracellular ROS production in a dose-dependent manner. mdpi.comresearchgate.net The generation of ROS is implicated in promoting apoptosis and decreasing invasiveness in these cells. mdpi.com

Modulation of Signaling Cascades (e.g., JNK/p300/CBP, JNK1/2, mTOR, NFκB p50)

This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The Jun N-terminus kinase (JNK) pathway, specifically JNK1/2, is activated by this compound treatment. plos.orgmdpi.comsci-hub.sescite.airesearchgate.netnih.govcabidigitallibrary.orgnih.govplos.orgosti.govnih.govmedchemexpress.comnih.gov This activation is linked to the induction of apoptosis and G2/M cell cycle arrest. plos.orgnih.govnih.govmedchemexpress.com Inhibition of JNK1/2 has been shown to abolish this compound-induced cell cycle arrest and reverse the decreased association of cdc2/cyclin B. plos.orgnih.govnih.gov

The p300/CBP (CREB-binding protein) signaling pathway is also influenced by this compound. plos.orgmdpi.comscite.ainih.govnih.govplos.orgnih.gov this compound treatment leads to increased levels of p300 and CBP. plos.orgnih.govnih.gov Inhibition of p300/CBP has been shown to block this compound-induced cell death and G2/M arrest. plos.orgnih.govnih.gov The JNK/p300/CBP pathway is involved in the upregulation of proteins like ERP29 and FUMH by this compound, which contributes to the inhibition of cell migration and invasiveness. mdpi.comscite.ainih.gov

The NFκB p50 subunit is another target of this compound modulation. plos.orgresearchgate.netnih.govplos.orgnih.govmedchemexpress.com this compound treatment results in the expression of NFκB p50. plos.orgnih.govnih.gov Inhibition of NFκB p50 has been shown to abolish this compound-induced cell cycle G2/M arrest. plos.orgnih.govnih.gov

In gastric cancer cells, this compound treatment involves JNK/mTOR/p300 pathways, which are implicated in the H3K4 trimethylation of TNFR1 and TRAIL proteins. sci-hub.seresearchgate.netcabidigitallibrary.org Studies in glioma cells also indicate that this compound activates JNK1/2 and mTOR signaling modules, leading to increased cellular levels of FUMH and a reduction in viability and invasion. osti.govnih.gov

Gene and Protein Expression Profiling (e.g., p21, GADD45, FUMH, ERP29, caspases, Bcl-2, TNFR1, TRAIL)

This compound treatment significantly impacts the expression of numerous genes and proteins involved in cell cycle regulation, apoptosis, and cellular processes.

Upregulation of p21 and GADD45 has been consistently observed following this compound treatment in colorectal cancer cells. plos.orgnih.govnih.govmedchemexpress.com This upregulation is mediated, in part, by the activation of the JNK1/2, NFκB p50, p300, and CBP signaling modules. plos.orgnih.govnih.gov

Proteomic analysis has identified differentially expressed proteins in response to this compound. In colorectal cancer cells, Endoplasmic Reticulum resident Protein 29 (ERP29) and Fumarate Hydratase (FUMH) were identified as novel upregulated proteins. mdpi.comscite.ainih.govresearchgate.net The upregulation of ERP29 and FUMH by this compound is dependent on ROS production, JNK activity, and p300/CBP pathways and is involved in the inhibition of cell migration and invasion. mdpi.comscite.ainih.gov In human glioma cells, FUMH was also found to be upregulated, contributing to the inhibition of cancer cell proliferation and reduction of anti-invasion properties via the activation of JNK1/2 and mTOR signaling. osti.govnih.gov

This compound triggers the activation of the apoptotic pathway, leading to changes in the expression of key apoptotic proteins. This includes the activation of caspases, such as caspase-8, caspase-9, and caspase-3, and the cleavage of Bid. plos.orgsmolecule.comnih.gov Concurrently, anti-apoptotic proteins like Bcl-2 are decreased. mdpi.comscite.ainih.gov

In gastric cancer cells, this compound treatment leads to the upregulation of TNFR1 and TRAIL proteins, which are involved in the extrinsic apoptosis pathway. sci-hub.sescite.airesearchgate.netcabidigitallibrary.org This upregulation is associated with H3K4 trimethylation and involves ROS-derived and JNK/mTOR/p300 pathways. sci-hub.seresearchgate.netcabidigitallibrary.org

Here is a table summarizing some of the key proteins and genes affected by this compound:

Protein/GeneEffect of this compoundRelated PathwaysCellular ConsequenceSource
p21UpregulatedJNK1/2, NFκB p50, p300, CBPCell cycle arrest plos.orgnih.govnih.govmedchemexpress.com
GADD45UpregulatedJNK1/2, NFκB p50, p300, CBPCell cycle arrest plos.orgnih.govnih.govmedchemexpress.com
ERP29UpregulatedROS, JNK, p300/CBPInhibition of migration/invasion mdpi.comscite.ainih.govresearchgate.net
FUMHUpregulatedROS, JNK, p300/CBP, JNK1/2, mTORInhibition of migration/invasion, decreased viability mdpi.comscite.ainih.govresearchgate.netosti.govnih.gov
Caspase-3Activated (cleavage)Apoptotic pathwayApoptosis plos.orgmdpi.comscite.aismolecule.comnih.govresearchgate.netnih.gov
Caspase-8ActivatedExtrinsic apoptotic pathwayApoptosis plos.orgsmolecule.comnih.gov
Caspase-9Activated (cleavage)Apoptotic pathwayApoptosis mdpi.comscite.ainih.govresearchgate.netnih.gov
BidCleavedExtrinsic apoptotic pathwayApoptosis plos.orgsmolecule.comnih.gov
Bcl-2DecreasedApoptotic pathwayApoptosis mdpi.comscite.ainih.govresearchgate.net
TNFR1UpregulatedROS, JNK/mTOR/p300 (in gastric cancer)Apoptosis mdpi.comsci-hub.sescite.airesearchgate.netnih.govcabidigitallibrary.org
TRAILUpregulatedROS, JNK/mTOR/p300 (in gastric cancer)Apoptosis mdpi.comsci-hub.sescite.airesearchgate.netnih.govcabidigitallibrary.org
cdc2/cyclin BDecreased association, inactivatedJNK1/2, NFκB p50, p300, CBPG2/M cell cycle arrest plos.orgnih.govnih.gov
CDK1Inactivated, downregulated (in gastric cancer)G2/M cell cycle arrest sci-hub.seresearchgate.netcabidigitallibrary.org
PCNADownregulated (in gastric cancer)Inhibition of proliferation sci-hub.seresearchgate.netcabidigitallibrary.org
MMP-2Downregulatedp38 MAPK/JNK, KSRPReduced invasion nih.govst-andrews.ac.ukmedchemexpress.com
MMP-9Downregulatedp38 MAPK/JNK, KSRPReduced invasion st-andrews.ac.ukmedchemexpress.com

Cell Cycle Perturbations (e.g., G2/M phase arrest)

This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, including colorectal cancer cells and gastric cancer cells. aacrjournals.orgplos.orgmdpi.comsci-hub.seresearchgate.netsmolecule.comcabidigitallibrary.orgnih.govosti.govnih.govnih.govmedchemexpress.comresearchgate.net This arrest is mediated by the modulation of signaling pathways such as JNK1/2, NFκB p50, and p300/CBP, which lead to the upregulation of cell cycle regulatory proteins like p21 and GADD45 and the decreased association or inactivation of cdc2/cyclin B and CDK1. plos.orgsci-hub.seresearchgate.netcabidigitallibrary.orgnih.govnih.govmedchemexpress.com

Studies in DLD-1 colorectal cancer cells demonstrated a time-dependent increase in the percentage of cells in the G2/M phase following this compound treatment. nih.gov Similarly, this compound treatment induced G2/M arrest in gastric cancer cells through the inactivation of CDK1/cyclin B1. sci-hub.seresearchgate.netcabidigitallibrary.org In prostate cancer cells, this compound also causes cells to accumulate in the G2/M phase. aacrjournals.org

Here is a table illustrating the effect of this compound on G2/M phase arrest in DLD-1 cells over time:

TreatmentTime (h)Percentage of Cells in G2/M Phase (%)Source
Control24Not specified, but implied lower than treated nih.gov
This compound (1 μM)622 ± 2 nih.gov
This compound (1 μM)1235 ± 2 nih.gov
This compound (1 μM)2452 ± 2 nih.gov

Note: Data presented as mean ± SD.

Cellular Phenotypic Responses (e.g., impact on cell migration, invasiveness in research models)

This compound treatment has been shown to impact cellular phenotypic responses, particularly cell migration and invasiveness, in various cancer cell models. Studies in colorectal cancer cells have demonstrated that this compound decreases cell migration and invasiveness. mdpi.comscite.ainih.govresearchgate.netresearchgate.net This effect is linked to the upregulation of proteins like ERP29 and FUMH, mediated by ROS production and the JNK/p300/CBP pathway. mdpi.comscite.ainih.gov Knockdown of ERP29 and FUMH expression has been shown to abolish the inhibition of cell migration and invasion by this compound. mdpi.comscite.ainih.govresearchgate.net

In human glioma cells, this compound treatment also reduced cell invasiveness, which was accompanied by sustained phosphorylation of JNK1/2 and p70S6K and ROS generation. osti.govnih.gov The upregulation of FUMH by this compound was found to contribute to the reduced anti-invasion properties in these cells. osti.govnih.gov

Furthermore, this compound has been shown to reduce invasion in breast and liver cancer cells by inducing the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9. st-andrews.ac.ukmedchemexpress.com This downregulation occurs via simultaneous suppression of genetic transcription and mRNA stability, involving p38 MAPK/JNK activation and subsequent protein phosphatase 2A-mediated tristetraprolin (TTP) down-regulation. st-andrews.ac.uk

Subcellular Localization and Distribution Studies of this compound

While the molecular and cellular mechanisms of this compound have been investigated in some detail, information regarding the specific subcellular localization and distribution studies of the compound itself is less extensively reported in the provided search results. However, some studies provide indirect evidence or context related to its potential cellular targets.

One study mentions that this compound may induce an apoptosis cascade by modulation of mitochondria function in astrocytoma cells. osti.govnih.gov This suggests that this compound or its effects may involve mitochondrial processes or localization.

Another study indicates that this compound binds to tubulin, disrupting microtubule organization. aacrjournals.org Tubulin is a major component of the cytoskeleton, located throughout the cytoplasm. This finding suggests that this compound interacts with cytoplasmic structures.

The observed upregulation of Endoplasmic Reticulum resident Protein 29 (ERP29) by this compound suggests an impact on the endoplasmic reticulum. mdpi.comscite.ainih.govresearchgate.net ERP29 is located in the endoplasmic reticulum, implying that this compound or its effects reach this organelle.

While these findings provide some clues about potential areas of cellular activity (mitochondria, cytoplasm/cytoskeleton, endoplasmic reticulum), detailed studies specifically mapping the subcellular localization and distribution of this compound itself within cells are not prominently featured in the provided search results.

Preclinical Mechanistic Research of Cil 102 in Defined Model Systems

In Vitro Cellular Model Systems for Mechanistic Interrogation

Cellular model systems provide a controlled environment to investigate the direct effects of CIL-102 on specific cell types and processes. These models are crucial for identifying molecular targets and signaling pathways modulated by the compound. aacrjournals.orgsmolecule.commdpi.comnih.govplos.orgcabidigitallibrary.orgnih.govnih.govbiologic.netresearchgate.netsemanticscholar.orgnih.gov

Cell Line-Based Assays for Molecular Mechanism Elucidation

Numerous studies have employed cancer cell lines to explore the molecular mechanisms of this compound. This compound has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including colorectal cancer (DLD-1), gastric cancer (AGS), prostate cancer (PC-3, LNCaP C-81, VCaP-AI), leukemia, and breast cancer (MCF-7) cells. aacrjournals.orgsmolecule.commdpi.comnih.govplos.orgcabidigitallibrary.orgnih.govnih.govbiologic.netresearchgate.netnih.gov

Key molecular events identified in cell line studies include:

Induction of Apoptosis: this compound triggers apoptosis through both extrinsic and intrinsic pathways. It activates caspase-8, leading to Bid cleavage and cytochrome c release, and subsequently activates caspase-3 and caspase-9. mdpi.complos.orgnih.govnih.gov Increases in active caspase-3 and -9 have been observed in a time-dependent manner in DLD-1 cells treated with this compound. mdpi.com Anti-apoptotic proteins like Bcl-2 and Bcl-XL were found to be decreased. mdpi.com

Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. aacrjournals.orgncl.edu.twnih.govplos.orgcabidigitallibrary.orgnih.govnih.govsemanticscholar.orgsci-hub.se This arrest is associated with the inactivation of CDK1/cyclin B1. nih.govcabidigitallibrary.orgsemanticscholar.org

Tubulin Binding and Microtubule Disruption: this compound binds to tubulin, disrupting microtubule organization. aacrjournals.orgsmolecule.comncl.edu.twbiologic.netresearchgate.netairitilibrary.com Studies using immunofluorescence microscopy and in vitro tubulin assembly assays have demonstrated this interaction. aacrjournals.orgncl.edu.twbiologic.netairitilibrary.com this compound binds to tubulin at a single site, competitively inhibiting the binding of podophyllotoxin, suggesting it interacts with the colchicine-binding site. biologic.net Computational modeling indicates binding primarily to the β-subunit of tubulin. biologic.net This disruption leads to the formation of monopolar spindles and multinucleation. biologic.net

Reactive Oxygen Species (ROS) Production: this compound treatment increases the production of ROS in cancer cells, which contributes to its cytotoxic effects and plays a role in the activation of downstream signaling pathways. osti.govmdpi.comnih.govcabidigitallibrary.orgnih.govresearchgate.netnih.govresearchgate.net

Modulation of Signaling Pathways: this compound affects several signaling pathways. The JNK MAPK/p300 pathway is activated in a time-dependent manner. mdpi.complos.orgnih.govnih.gov Activation of JNK1/2 and p50 NF-κB/p300 pathways leads to the upregulation of p21 and GADD45 expression. plos.orgnih.govsemanticscholar.org Inhibition of JNK1/2, NFκB, or p300/CBP can abolish this compound-induced cell cycle arrest. plos.orgnih.gov The ROS-derived and JNK/mTOR/p300 pathways are involved in the H3K4 trimethylation of TNFR1 and TRAIL proteins. nih.govcabidigitallibrary.orgnih.govsci-hub.se this compound also affects p53/p21 apoptotic pathways. nih.govbiologic.net

Protein Expression Changes: Proteomic analysis has identified differentially expressed proteins upon this compound treatment. In colorectal cancer cells, ERP29 and Fumarate Hydratase (FUMH) were found to be upregulated via ROS, JNK, and p300/CBP pathways, contributing to the inhibition of cell migration and invasiveness. mdpi.comnih.govresearchgate.net In glioma cells, FUMH was also upregulated, associated with reduced viability and invasion. osti.gov this compound can reduce the mRNA and protein levels of MMP-2 and MMP-9. nih.govtargetmol.com

Here is a summary of some observed effects in cell line studies:

Cell Line(s) AffectedKey Mechanistic FindingsRelevant Pathways/ProteinsSource(s)
DLD-1 (Colorectal Cancer)Increased cytotoxicity, ROS production, decreased migration/invasiveness, apoptosis, G2/M arrest.Cleavage caspase 9/3, Bcl-2, TNFR1, TRAIL, JNK MAPK/p300, ERP29, FUMH, Fas-L, Bid, cytochrome c, p21, GADD45, NFκB p50, CBP, cdc2/cyclin B. mdpi.complos.orgnih.govnih.gov
PC-3, LNCaP C-81, VCaP-AI (Prostate Cancer)Inhibition of cell growth, mitotic arrest, apoptosis, disruption of microtubule organization, G2/M arrest, increased ROS production.Tubulin, cyclin B1, p34cdc2, Bcl-2 phosphorylation, Cdc25C phosphorylation, survivin, caspase-3, AIF, p53/p21, GADD45, MMP-2, MMP-9. aacrjournals.orgnih.govresearchgate.netairitilibrary.com
AGS (Gastric Cancer)Induced apoptosis, increased ROS production, increased intracellular Ca2+, G2/M arrest.CDK1/cyclin B1, H3K4 trimethylation of TNFR1/TRAIL, ROS-derived, JNK/mTOR/p300 pathways. nih.govcabidigitallibrary.orgnih.govsci-hub.se
MCF-7 (Breast Cancer)Inhibited proliferation, induced monopolar spindle formation, multinucleation, apoptosis.Tubulin, p53, p21. biologic.net
U87 (Glioma)Decreased cell proliferation and invasiveness, apoptosis, increased ROS production.JNK1/2, p70S6K, FUMH, HIF1α, MMP-2, mTOR. osti.gov

Organotypic and Tissue Slice Culture Studies for Complex Mechanistic Evaluation

While the provided search results extensively cover cell line studies, specific details regarding the mechanistic evaluation of this compound using organotypic or tissue slice cultures are not prominently featured. These models, which maintain some of the complex cellular interactions and tissue architecture of in vivo systems, could potentially provide further insights into how this compound's observed cellular effects translate within a more complex tissue environment.

Mechanistic Exploration of this compound in Ex Vivo Preparations

Information specifically detailing the mechanistic exploration of this compound in ex vivo preparations (e.g., using freshly isolated tissues or organs outside the body) is limited within the provided search results. Ex vivo models can bridge the gap between in vitro cell cultures and in vivo animal models by allowing for the study of drug effects on tissue function and cellular interactions in a more physiologically relevant context than cell lines.

In Vivo Mechanistic Investigations in Animal Models (focused on molecular and cellular outcomes, not therapeutic efficacy)

Effects on Biological Processes in Model Organisms

In vivo studies using xenograft mouse models have provided insights into the mechanistic effects of this compound. In gastric cancer xenograft models, this compound treatment increased tumor apoptosis, as measured by TUNEL assay. nih.govcabidigitallibrary.orgsci-hub.se Immunohistochemical analysis of these tumors revealed specific molecular changes, including the upregulation of TNFR1 and TRAIL proteins and the downregulation of PCNA and CDK1 proteins compared to control groups. nih.govcabidigitallibrary.orgsci-hub.se These findings corroborate some of the apoptotic and cell cycle regulatory mechanisms observed in in vitro studies.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Cil 102

Elucidation of Key Pharmacophores and Structural Determinants of CIL-102 Activity

Studies have aimed to identify the specific molecular features (pharmacophores) of this compound that are essential for its interaction with biological targets and the resulting activity. This compound is known to exert its anti-proliferative activity primarily by targeting tubulin, a key component of the cellular cytoskeleton involved in cell division. nih.govsmolecule.com this compound binds to tubulin at the colchicine (B1669291) binding site. nih.govbiologic.net This interaction disrupts tubulin polymerization, leading to microtubule depolymerization and disorganization, ultimately causing mitotic arrest and apoptosis in cancer cells. nih.govsmolecule.combiologic.netresearchgate.net

The binding of this compound to tubulin occurs at a single site with a dissociation constant of approximately 0.4 μM. nih.govbiologic.net Isothermal titration calorimetry studies have indicated that the interaction is highly enthalpy driven and involves a significant negative heat capacity change, suggesting the involvement of hydrophobic interactions and/or conformational changes upon binding. nih.govbiologic.net Competitive binding studies using a modified Dixon plot have confirmed that this compound competes with podophyllotoxin, another agent known to bind to the colchicine site on tubulin. nih.govbiologic.net Computational modeling further supports that this compound binds specifically to the β-subunit of tubulin and partially shares its binding site with colchicine. nih.govbiologic.netresearchgate.netresearchgate.net

While the furo[2,3-b]quinoline (B11916999) core and the anilinophenyl group are integral to the structure of this compound, specific structural determinants within these moieties and their relative orientation are critical for optimal tubulin binding and subsequent cellular effects. The interaction with the colchicine binding site on β-tubulin is a key structural determinant of this compound's activity.

Rational Design and Synthesis of this compound Analogs for Targeted Mechanistic Insights

The understanding of this compound's interaction with tubulin has facilitated the rational design and synthesis of novel this compound analogs. The goal of synthesizing derivatives is to explore how structural modifications influence binding affinity, mechanism of action, and ultimately, anti-tumor potency and selectivity. researchgate.netva.govnih.govnih.gov

For instance, modifications to the this compound structure have been investigated to develop potential therapeutic agents for conditions such as docetaxel-resistant prostate cancer. researchgate.netva.govnih.gov Studies involving novel this compound derivatives have shown that these compounds can inhibit the tumorigenicity of castration-resistant prostate cancer (CRPC) cells, including proliferation, migration, and colony formation. researchgate.netva.govnih.gov Importantly, some derivatives have demonstrated selective inhibition of CRPC cell proliferation over non-cancerous prostate epithelial cells. researchgate.netva.govnih.gov

Specific examples of synthesized analogs include N-alkylated 4-anilinofuro[2,3-b]quinoline derivatives. nih.gov Evaluation of these derivatives against various cancer cell lines, including PC-3, A549, and MCF-7, as well as normal human mammary epithelial cells (M-10), has provided insights into the impact of N-alkylation on activity and selectivity. nih.gov For example, N-alkylation of this compound has been shown to increase both the selectivity and antiproliferative potency against PC-3 prostate cancer cells. nih.gov

Research findings on the activity of this compound and some derivatives are summarized in the table below:

CompoundCell LineIC50 (μM)
This compoundPC-32.69
This compoundA5490.61
This compoundMCF-70.31
This compoundM-100.95
N-(4-acetylphenyl)-N-(furo[2,3-b]quinolin-4-yl)methylamine (6a)PC-30.22
N-(4-acetylphenyl)-N-(furo[2,3-b]quinolin-4-yl)ethylamine (6b)PC-30.20

These studies highlight the importance of specific structural modifications in tuning the biological activity of this compound derivatives.

Advanced Analytical Methodologies for Cil 102 Research

Method Development for CIL-102 Detection and Quantification in Research Matrices (e.g., biological samples for research pharmacokinetics, not clinical)

Developing robust analytical methods for the detection and quantification of this compound in research matrices is a critical step in understanding its behavior. This involves selecting appropriate sample preparation techniques and analytical instruments capable of handling the complexity of biological samples such as cell lysates or animal tissue extracts used in research pharmacokinetic studies. The goal is to achieve high sensitivity, selectivity, and accuracy to precisely measure this compound concentrations. While specific details on this compound quantification in research pharmacokinetic samples were not extensively detailed in the search results, the broader principles of bioanalytical method development for pharmacokinetics in research settings involve the accurate measurement of drug and metabolite concentrations in biological fluids or tissues over time. nihs.go.jpd-nb.infofrontiersin.orgfrontiersin.org This typically requires methods capable of differentiating the analyte from endogenous matrix components and potential metabolites. nih.gov

Advanced Spectroscopic and Chromatographic Applications in this compound Research (e.g., HPLC in research context)

Spectroscopic and chromatographic techniques are fundamental tools in this compound research. These methods enable the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique in pharmaceutical analysis and research due to its efficiency, speed, sensitivity, and automation capabilities. nih.gov It is suitable for the analysis of drugs and their metabolites in various matrices. While direct examples of HPLC specifically for this compound in research pharmacokinetics were not prominently found, HPLC coupled with various detectors (e.g., UV, MS) is a standard approach for quantifying compounds in biological samples in research studies. isotope.comresearchgate.net The choice of stationary phase, mobile phase, and detector is optimized based on the chemical properties of this compound to achieve adequate separation and detection.

Spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, have been employed in this compound research to investigate its interaction with biological targets like tubulin. CD spectroscopy can provide insights into conformational changes upon binding. researchgate.netresearchgate.net Other spectroscopic techniques like UV spectroscopy and FTIR are also commonly used in analytical chemistry for identification and characterization of compounds. isotope.comrjptonline.orgrsc.orgresearchgate.net

Proteomic and Bioanalytical Techniques for this compound-Associated Biomarker Discovery in Research Settings

Proteomic and bioanalytical techniques play a significant role in identifying biomarkers associated with this compound treatment in research settings. Proteomics, the large-scale study of proteins, allows researchers to investigate changes in protein expression levels in response to this compound. nih.govosti.gov

Studies have utilized proteomic approaches, such as 2D difference gel electrophoresis (2D SDS-PAGE) followed by mass spectrometry (e.g., MALDI-TOF-TOF analysis), to identify differentially expressed proteins in cells treated with this compound. mdpi.comnih.govnih.govosti.govresearchgate.netresearchgate.net For instance, research on glioma cells and colorectal cancer cells treated with this compound has identified proteins like Fumarate Hydratase (FUMH) and Endoplasmic Reticulum resident Protein 29 (ERP29) as being upregulated. mdpi.comnih.govnih.govosti.govresearchgate.net These proteins are considered potential biomarkers and are investigated for their roles in the observed biological effects of this compound, such as the inhibition of cell migration and invasiveness or the induction of apoptosis. mdpi.comnih.govnih.govosti.govresearchgate.netnih.gov

Bioanalytical techniques encompass a range of methods used for the analysis of biological samples. frontiersin.orgfrontiersin.org In the context of this compound research, these techniques extend beyond proteomics to include methods for measuring cellular responses and molecular markers. Techniques such as Western blot are used to detect and quantify specific proteins involved in signaling pathways affected by this compound, such as cleaved caspase-3, cleaved caspase-9, Bcl-2, Bcl-XL, p-JNK, and p300/CBP. mdpi.comnih.govresearchgate.netnih.gov Flow cytometry has been used to assess apoptosis induction by measuring markers like annexin (B1180172) V. nih.gov These bioanalytical methods provide crucial data for understanding the cellular and molecular effects of this compound and identifying potential biomarkers of its activity in research models. mdpi.comnih.govresearchgate.netnih.govnih.gov

Differentially Expressed Proteins Identified in this compound Research

Protein NameRegulation by this compoundResearch ContextSource
Fumarate Hydratase (FUMH)UpregulatedGlioma cells, Colorectal cancer cells mdpi.comnih.govosti.gov
Endoplasmic Reticulum resident Protein 29 (ERP29)UpregulatedColorectal cancer cells mdpi.comnih.gov
Cleaved Caspase 3IncreasedColorectal cancer cells mdpi.comnih.govresearchgate.netnih.gov
Cleaved Caspase 9IncreasedColorectal cancer cells mdpi.comnih.govresearchgate.netnih.gov
Bcl-2DecreasedColorectal cancer cells mdpi.comnih.govresearchgate.netnih.gov
Bcl-XLDecreasedColorectal cancer cells mdpi.comnih.govresearchgate.netnih.gov
p-JNKIncreasedGlioma cells, Colorectal cancer cells mdpi.comnih.govnih.govosti.govresearchgate.netnih.gov
p300/CBPIncreasedColorectal cancer cells, Gastric cancer cells mdpi.comnih.govresearchgate.netnih.govnih.gov
TNFR1UpregulatedColorectal cancer cells, Gastric cancer cells mdpi.comnih.govnih.govnih.gov
TRAILUpregulatedColorectal cancer cells, Gastric cancer cells mdpi.comnih.govnih.govnih.gov

Future Directions and Unexplored Avenues in Cil 102 Research

Emerging Research Questions and Hypotheses for CIL-102

Several key questions are driving the future research landscape for this compound. A significant area requiring further investigation is the direct demonstration of how this compound-induced chromatin changes specifically impact apoptosis in gastric cancer cells sci-hub.se. Coupled with this, the precise molecular mechanism by which this compound induction is associated with reactive oxygen species (ROS) as a second messenger, particularly concerning histone H3 lysine (B10760008) 4 (H3K4) methylation, needs to be thoroughly investigated sci-hub.se.

Hypotheses are emerging regarding the interplay between this compound and epigenetic modifications. Additional studies are needed to elucidate the effects of this compound on Histone Acetyltransferases (HAT) and Histone Deacetylases (HDAC) within the context of different molecular cellular signaling pathways and the broader epigenetic machinery plos.orgsemanticscholar.org. This suggests a hypothesis that this compound may exert some of its effects through modulating histone acetylation and deacetylation, influencing gene expression related to cell death and survival pathways.

Furthermore, while this compound's mechanism of growth inhibition has been studied in various cancer types, it remains poorly understood in human astrocytoma cells, highlighting a critical research gap science.govscience.gov. Future research will likely focus on identifying the specific molecular events and pathways targeted by this compound in these particular cancer cells.

The continued investigation of this compound as a novel chemotherapeutic agent, especially in colorectal cancer, remains a central research question, building upon findings that highlight its potential in this area plos.orgsemanticscholar.org.

Methodological Advancements for this compound Investigation

Advancing the understanding of this compound necessitates the application of sophisticated methodologies and the development of new approaches. To move beyond in vitro observations and better understand the compound's effects in a complex biological setting, in vivo xenograft models are needed to determine this compound's effects and establish optimal dose treatments plos.orgsemanticscholar.org.

The application of advanced proteomic approaches, such as the MALDI-TOF-TOF analysis previously used to identify upregulated proteins like Endoplasmic Reticulum resident Protein 29 (ERP29) and Fumarate Hydratase (FUMH) following this compound treatment, will continue to be valuable in identifying novel this compound regulated proteins and pathways nih.govresearchgate.net. Future methodological advancements may focus on quantitative proteomics to assess the degree of protein changes and their correlation with cellular outcomes.

Specific methodologies are required to directly demonstrate the chromatin changes induced by this compound and to establish a clear link between these modifications and the induction of apoptosis sci-hub.se. Techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) could be employed to map histone modifications and transcription factor binding sites influenced by this compound.

Further studies are needed to elucidate the interplay between this compound's effects on HAT and HDAC, requiring methodologies capable of measuring enzyme activity and their interaction with target proteins plos.orgsemanticscholar.org. Biochemical assays and potentially structural studies could provide deeper insights into these interactions.

Potential for this compound as a Research Tool for Biological Pathway Elucidation

Beyond its potential therapeutic applications, this compound holds significant promise as a valuable research tool for dissecting complex biological pathways. Its well-established interaction with tubulin at the colchicine (B1669291) binding site makes it a useful probe for studying microtubule dynamics, polymerization, and the downstream cellular processes dependent on intact microtubules, such as cell division smolecule.comnih.govresearchgate.net.

This compound's ability to consistently induce apoptosis through specific extrinsic pathways, involving the activation of Fas-L, caspase-8, Bid cleavage, cytochrome c release, and subsequent activation of caspase-3 and caspase-9, allows researchers to utilize it to selectively activate and study these death receptor-mediated signaling cascades smolecule.complos.orgsemanticscholar.org.

The involvement of multiple signaling pathways, including JNK, mTOR, p300, NFκB, ERK1/2, and those modulated by ROS, in mediating this compound's effects positions it as a tool to investigate the intricate cross-talk and regulatory mechanisms within these interconnected networks smolecule.complos.orgsemanticscholar.orgsci-hub.sescience.govscience.govnih.govresearchgate.netdovepress.com. By using this compound, researchers can perturb these pathways and study the resulting cellular responses.

Furthermore, this compound's observed influence on the expression or activity of specific proteins like p21, GADD45, TNFR1, TRAIL, ERP29, and FUMH provides opportunities to employ it as a tool to explore the precise roles of these individual proteins in processes such as cell cycle arrest, apoptosis, cell migration, and invasion plos.orgsemanticscholar.orgsci-hub.senih.govresearchgate.netcusabio.com. Studying how this compound affects these proteins can reveal their functional significance in different cellular contexts.

Finally, this compound's impact on epigenetic modifications, specifically histone methylation (H3K4me3) and acetylation (Ac-Histone H3), suggests its utility in exploring the link between epigenetic regulation, gene expression, and cellular fate plos.orgsemanticscholar.orgsci-hub.seresearchgate.net. It can be used to investigate how these modifications contribute to the cellular responses observed upon this compound treatment and to elucidate the enzymes and pathways involved in these epigenetic changes.

Q & A

Q. What are the primary molecular mechanisms through which CIL-102 induces apoptosis in cancer cells?

this compound triggers apoptosis via sustained JNK1/2 activation, leading to caspase-8 cleavage, Bid truncation (t-Bid), cytochrome c release, and downstream activation of caspase-3/8. These pathways are critical in colorectal cancer (CRC) models like DLD-1 and HCT-116 cells. Methodologically, researchers can validate these mechanisms using JNK inhibitors (e.g., SP600125) and caspase activity assays . Additionally, ROS generation assays (e.g., DCFH-DA staining) are essential to confirm oxidative stress contributions .

Q. Which experimental assays are commonly used to assess this compound's cytotoxic effects in vitro?

  • SRB assay : Measures cell proliferation inhibition (e.g., GI50 = 54 nM in PC-3 prostate cancer cells) .
  • MTT assay : Quantifies cell viability reduction (e.g., concentration-dependent effects at 0.1–3 μM) .
  • Flow cytometry : Analyzes cell cycle arrest (e.g., G2/M phase accumulation via PI staining) .
  • TUNEL assay : Detects DNA strand breaks during apoptosis .

Q. How does this compound influence microtubule dynamics, and what implications does this have for mitotic arrest?

this compound inhibits tubulin polymerization, destabilizing the microtubule cytoskeleton and causing mitotic arrest. This is observed in prostate cancer PC-3 cells, where microtubule disorganization precedes apoptosis. Researchers should use immunofluorescence microscopy (e.g., α-tubulin staining) and in vitro tubulin polymerization assays to validate this mechanism .

Advanced Research Questions

Q. How can researchers resolve contradictions between studies reporting this compound's effects via GADD45/p21 upregulation versus microtubule disruption?

Contradictions may arise from cell-type specificity (e.g., CRC vs. prostate cancer) or dual mechanisms. To address this:

  • Pathway inhibition : Use siRNA knockdown of GADD45/p21 in microtubule-focused models to test dependency .
  • Proteomic profiling : Employ 2D-DIGE or LC-MS/MS to identify context-dependent targets (e.g., ERP29 and FUMH in CRC migration inhibition) .
  • Cross-model comparisons : Replicate experiments in both CRC and prostate cancer cell lines under standardized conditions .

Q. What proteomic strategies are effective in identifying novel targets of this compound, such as ERP29 and FUMH?

  • 2D gel electrophoresis : Compare protein expression patterns in treated vs. untreated cells (e.g., upregulated ERP29 in CRC) .
  • Functional enrichment analysis : Use tools like STRING or Gene Ontology to link identified proteins (e.g., FUMH in mitochondrial metabolism) to phenotypic outcomes .
  • Validation : Confirm targets via Western blot or CRISPR/Cas9 knockout followed by migration assays (e.g., Transwell or wound-healing) .

Q. How should dose-response relationships be optimized in this compound studies to balance efficacy and off-target effects?

  • GI50 determination : Use SRB/MTT assays across a broad concentration range (e.g., 0.1–10 μM) to establish potency thresholds .
  • Time-course experiments : Assess temporal effects (e.g., 6–24 hr treatments) to differentiate acute vs. chronic responses .
  • Selectivity testing : Compare cytotoxicity in cancer vs. normal cells (e.g., human astrocytes) to identify therapeutic windows .

Q. What statistical approaches are critical for analyzing this compound's effects on cell cycle and apoptosis?

  • Student’s t-test : Compare mean differences in viability or caspase activity between treated/control groups (p < 0.05) .
  • ANOVA with post-hoc tests : Analyze multi-group experiments (e.g., dose gradients or time points) .
  • Flow cytometry data modeling : Use software like FlowJo to quantify cell cycle phase distributions (e.g., % cells in G2/M) .

Methodological Guidance

Q. How to design experiments investigating this compound's combinatorial effects with other chemotherapeutic agents?

  • Synergy screening : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software .
  • Mechanistic overlap : Avoid combining agents targeting the same pathway (e.g., microtubule disruptors) unless additive effects are hypothesized.

Q. What in vivo models are suitable for validating this compound's antitumor efficacy?

  • Xenograft models : Implant CRC (DLD-1) or prostate cancer (PC-3) cells into immunodeficient mice and administer this compound intraperitoneally. Monitor tumor volume and apoptosis markers (e.g., cleaved caspase-3 IHC) .
  • Toxicity assessment : Measure body weight, organ histopathology, and serum biomarkers (e.g., ALT/AST) to evaluate safety .

Q. How to ensure reproducibility when studying this compound's effects across laboratories?

  • Standardized protocols : Adopt consensus methods for cell culture (e.g., ATCC guidelines), assay conditions, and data reporting .
  • Data sharing : Publish raw datasets (e.g., flow cytometry FCS files) in supplementary materials or repositories like Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CIL-102
Reactant of Route 2
CIL-102

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.